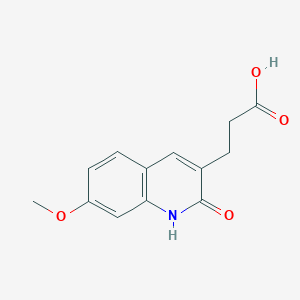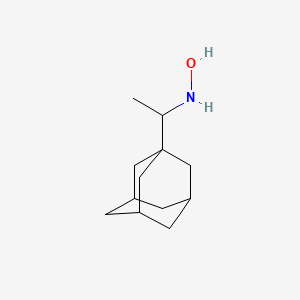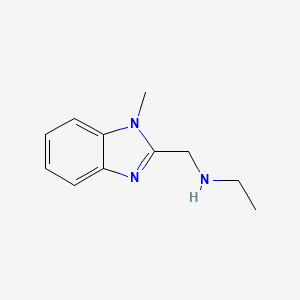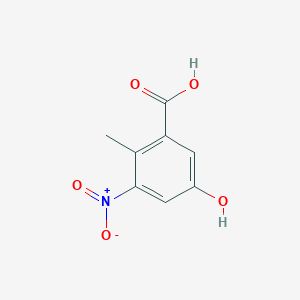![molecular formula C15H20N2O2S B3169690 N-[(2-Methoxy-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine hydrochloride CAS No. 937655-97-5](/img/structure/B3169690.png)
N-[(2-Methoxy-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine hydrochloride
Vue d'ensemble
Description
N-[(2-Methoxy-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine hydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiazole ring, which is known for its biological activity, and a methoxyphenyl group, which can influence its chemical properties and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Methoxy-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine hydrochloride typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved through the reaction of a suitable thioamide with a haloketone under acidic conditions.
Attachment of the Methoxyphenyl Group: This step involves the reaction of the thiazole intermediate with a methoxyphenyl derivative, often using a coupling reagent such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the thiazole ring or the methoxyphenyl group, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy groups, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: Formation of aldehydes or acids.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted thiazole derivatives.
Applications De Recherche Scientifique
N-[(2-Methoxy-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-[(2-Methoxy-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(2-Methoxy-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-hydroxyphenyl)ethanamine hydrochloride
- N-[(2-Methoxy-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-chlorophenyl)ethanamine hydrochloride
Uniqueness
N-[(2-Methoxy-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine hydrochloride is unique due to the presence of both the methoxyphenyl group and the thiazole ring, which confer distinct chemical and biological properties. The methoxy groups can influence the compound’s solubility and reactivity, while the thiazole ring can interact with biological targets, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
N-[(2-methoxy-4-methyl-1,3-thiazol-5-yl)methyl]-2-(4-methoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2S/c1-11-14(20-15(17-11)19-3)10-16-9-8-12-4-6-13(18-2)7-5-12/h4-7,16H,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMYTYHVKAVEAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)OC)CNCCC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-(Difluoromethyl)-6-(furan-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3169612.png)
![2-(3,6-Dicyclopropyl-4-(difluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3169620.png)
![2-(3-Cyclopropyl-4-(difluoromethyl)-6-(furan-2-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3169626.png)
![2-(3-Cyclopropyl-4-(difluoromethyl)-6-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3169630.png)



![[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methanol](/img/structure/B3169680.png)

amine](/img/structure/B3169695.png)
![(Butan-2-yl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B3169697.png)


amine](/img/structure/B3169714.png)
